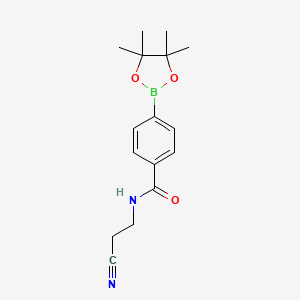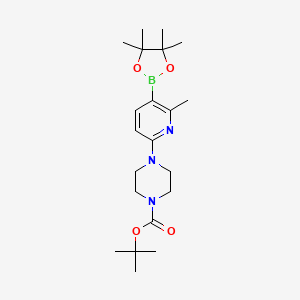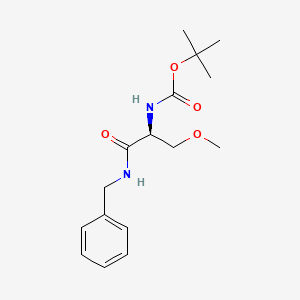
(S)-tert-butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-tert-butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate is a compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid (NH2COOH) and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This particular compound is notable for its use as a protecting group in organic synthesis, especially in peptide synthesis, due to its stability and ease of removal under mild conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with (S)-1-(benzylamino)-3-methoxy-1-oxopropan-2-yl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to 0°C
- Reaction time: 2-4 hours
Industrial Production Methods
Industrial production of carbamates often involves the use of phosgene or its derivatives. for more specialized compounds like this compound, the synthesis is typically carried out in smaller batches under controlled laboratory conditions to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
(S)-tert-butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbamic acid.
Oxidation: It can undergo oxidation reactions to form N-oxides or other oxidized derivatives.
Substitution: The benzylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide)
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid
Substitution: Nucleophiles such as amines or alcohols in the presence of a base
Major Products
The major products formed from these reactions include the corresponding amines, N-oxides, and substituted carbamates .
Aplicaciones Científicas De Investigación
(S)-tert-butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (S)-tert-butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate primarily involves its role as a protecting group. The compound forms a stable carbamate linkage with the amine group, protecting it from unwanted reactions during synthesis. The protecting group can be removed under mild acidic or basic conditions, regenerating the free amine .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: Another commonly used protecting group for amines.
Benzyl carbamate: Used for similar purposes but requires different conditions for removal.
Fluorenylmethoxycarbonyl (FMOC) carbamate: Used in peptide synthesis with different removal conditions.
Uniqueness
(S)-tert-butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate is unique due to its specific structure, which provides stability and ease of removal under mild conditions. This makes it particularly useful in the synthesis of complex peptides and proteins .
Propiedades
IUPAC Name |
tert-butyl N-[(2S)-1-(benzylamino)-3-methoxy-1-oxopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-16(2,3)22-15(20)18-13(11-21-4)14(19)17-10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,17,19)(H,18,20)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWWJSJMNBJIKR-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COC)C(=O)NCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](COC)C(=O)NCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
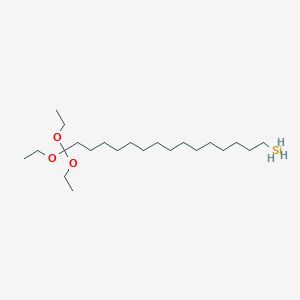
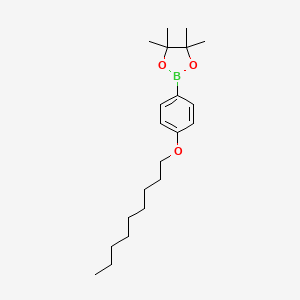
![(S)-2-Phenyl-6-(trifluoromethyl)-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B8232825.png)
![2-[4-[3-[4-[3,5-bis[4-(cyanomethyl)phenyl]phenyl]-2,5-dimethoxyphenyl]-5-[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile](/img/structure/B8232835.png)
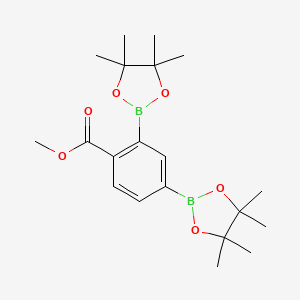
![2-[4-[3-[4-(cyanomethyl)phenyl]-5-[3,6,8-tris[3,5-bis[4-(cyanomethyl)phenyl]phenyl]pyren-1-yl]phenyl]phenyl]acetonitrile](/img/structure/B8232848.png)
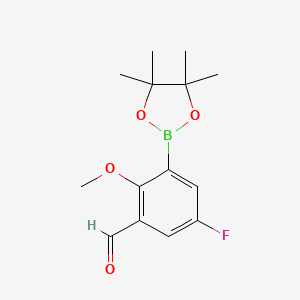
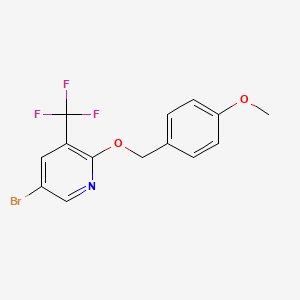
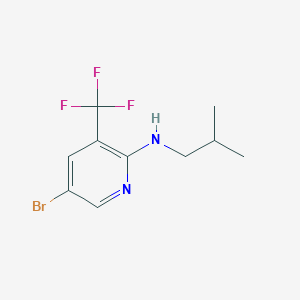
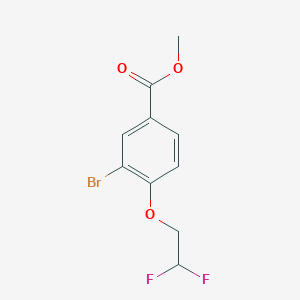
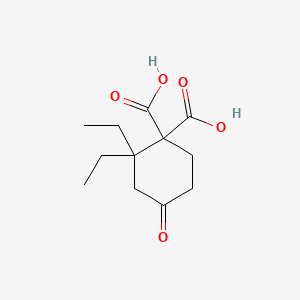
![1-methoxy-2-[2-[4-[4-[(E)-2-(2-methoxyphenyl)ethenyl]phenyl]phenyl]ethenyl]benzene](/img/structure/B8232870.png)
